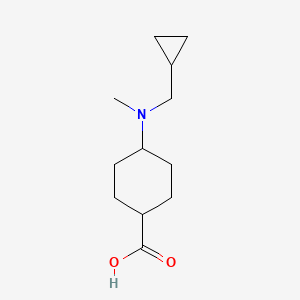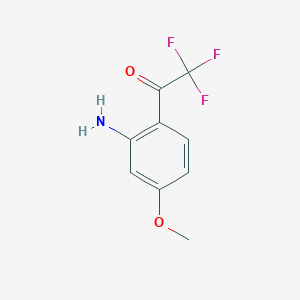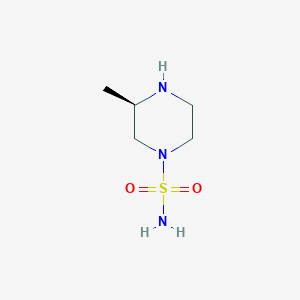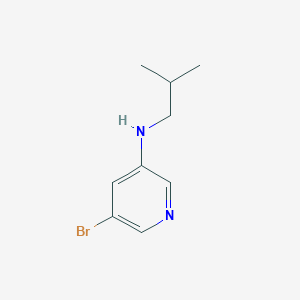
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclohexane ring substituted with a cyclopropylmethyl and a methylamino group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Cyclopropylmethyl Group: This step involves the addition of a cyclopropylmethyl group to the cyclohexane ring, which can be achieved using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclohexanol, cyclohexanone.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the cyclopropylmethyl and methylamino groups.
Methylcyclohexane: Contains the cyclohexane ring and methyl group but lacks the cyclopropylmethyl and carboxylic acid groups.
Uniqueness: (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both cyclopropylmethyl and methylamino groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15) |
Clave InChI |
NGKCNVRUEXRJLM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CC1)C2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)

